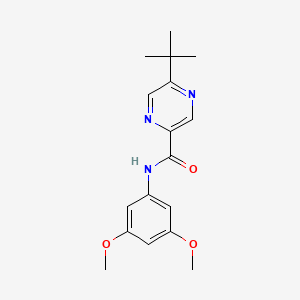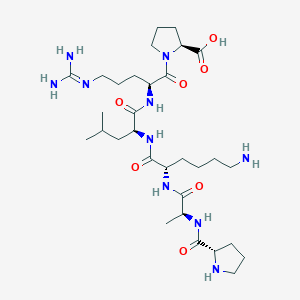![molecular formula C13H19NO3 B12593696 N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide CAS No. 649558-98-5](/img/structure/B12593696.png)
N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1,5-Dihydroxypentan-2-yl)phényl]acétamide est un composé organique caractérisé par la présence d'un cycle phényle substitué par un groupe acétamide et une chaîne latérale 1,5-dihydroxypentan-2-yle
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du N-[2-(1,5-Dihydroxypentan-2-yl)phényl]acétamide implique généralement la réaction de la 2-aminophénol avec la 1,5-dihydroxy-2-pentanone en milieu acide pour former l'intermédiaire, qui est ensuite acétylé à l'aide d'anhydride acétique. Les conditions de réaction comprennent souvent :
Température : 60-80°C
Catalyseur : Catalyseur acide tel que l'acide chlorhydrique
Solvant : Éthanol ou méthanol
Méthodes de production industrielle
Dans un contexte industriel, la production de N-[2-(1,5-Dihydroxypentan-2-yl)phényl]acétamide peut être mise à l'échelle en utilisant des réacteurs à écoulement continu pour assurer une qualité et un rendement constants. Le processus implique :
Alimentation en réactifs : Alimentation continue de 2-aminophénol et de 1,5-dihydroxy-2-pentanone
Contrôle de la réaction : Maintien d'une température et d'un pH optimaux
Purification : Cristallisation et filtration pour obtenir le produit pur
Analyse Des Réactions Chimiques
Types de réactions
N-[2-(1,5-Dihydroxypentan-2-yl)phényl]acétamide subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des cétones ou des acides carboxyliques.
Réduction : Le groupe carbonyle dans l'acétamide peut être réduit en amine.
Substitution : Le cycle phényle peut subir des réactions de substitution électrophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4) ou trioxyde de chrome (CrO3) en milieu acide.
Réduction : Hydrure de lithium et d'aluminium (LiAlH4) ou borohydrure de sodium (NaBH4).
Substitution : Halogènes (par exemple, brome) en présence d'un catalyseur acide de Lewis.
Produits principaux
Oxydation : Formation de 2-(1,5-dioxopentan-2-yl)phénylacétamide.
Réduction : Formation de N-[2-(1,5-dihydroxypentan-2-yl)phényl]éthylamine.
Substitution : Formation de dérivés halogénés tels que le N-[2-(1,5-dihydroxypentan-2-yl)-4-bromophényl]acétamide.
Applications de recherche scientifique
N-[2-(1,5-Dihydroxypentan-2-yl)phényl]acétamide a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique.
Médecine : Exploré pour ses propriétés anti-inflammatoires et analgésiques.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du N-[2-(1,5-Dihydroxypentan-2-yl)phényl]acétamide implique son interaction avec des cibles moléculaires spécifiques :
Cibles moléculaires : Enzymes telles que la cyclooxygénase (COX) et la lipooxygénase (LOX).
Voies impliquées : Inhibition de la voie COX, conduisant à une production réduite de prostaglandines, qui sont des médiateurs de l'inflammation et de la douleur.
Applications De Recherche Scientifique
N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Pathways Involved: Inhibition of the COX pathway, leading to reduced production of prostaglandins, which are mediators of inflammation and pain.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-[2-(1,5-Dihydroxypentan-2-yl)phényl]benzamide
- N-[2-(1,5-Dihydroxypentan-2-yl)phényl]formamide
Unicité
N-[2-(1,5-Dihydroxypentan-2-yl)phényl]acétamide est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. Par rapport à ses analogues, il présente une affinité plus élevée pour certaines enzymes et de meilleures propriétés pharmacocinétiques.
Propriétés
Numéro CAS |
649558-98-5 |
|---|---|
Formule moléculaire |
C13H19NO3 |
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
N-[2-(1,5-dihydroxypentan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C13H19NO3/c1-10(17)14-13-7-3-2-6-12(13)11(9-16)5-4-8-15/h2-3,6-7,11,15-16H,4-5,8-9H2,1H3,(H,14,17) |
Clé InChI |
CLKAZCMLVMUVSM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC=C1C(CCCO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-](/img/structure/B12593616.png)
![Benzene, [(4,4-diethoxy-2-butynyl)seleno]-](/img/structure/B12593618.png)
![2-(Ethyl{(4R)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12593620.png)





![6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one](/img/structure/B12593656.png)
![1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene](/img/structure/B12593674.png)

![2-[1,3-Diiodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12593684.png)

